Convolidine

Alzheimer's Disease BACE1 Inhibition Neuropharmacology

Convolidine is a plant-derived tropane alkaloid (vanilloylnortropine) addressing the need for reliable BACE1 tool compounds in Alzheimer's research. Unlike synthetic BACE1 inhibitors with ADMET liabilities, Convolidine shows favorable drug-likeness (97.57% intestinal absorption, 0 Lipinski violations). • BACE1 IC₅₀ = 0.49 µM (FRET-based assay) • ≥98% purity (HPLC); Phyproof® Reference Substance grade available • 200 ns MD simulation confirms stable BACE1 binding Supplied with Certificate of Analysis. For R&D use only.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 63911-32-0
Cat. No. B000091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConvolidine
CAS63911-32-0
Synonyms8-Azabicyclo[3,2,1]oct-3-yl 4-hydroxy-3-methoxybenzoate
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O
InChIInChI=1S/C15H19NO4/c1-19-14-6-9(2-5-13(14)17)15(18)20-12-7-10-3-4-11(8-12)16-10/h2,5-6,10-12,16-17H,3-4,7-8H2,1H3/t10-,11+,12?
InChIKeyGWWGRYGNRKFSSX-FOSCPWQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Convolidine: BACE1 Inhibitor for Alzheimer's Research


Convolidine is a plant-derived tropane alkaloid belonging to the ornithine alkaloid superclass, originally isolated from species of the Convolvulus genus, including C. krauseanus, C. subhirsutus, and C. prostratus (syn. C. pluricaulis) [1][2]. Structurally, it is a nortropine ester of vanillic acid (vanilloylnortropine), with a molecular weight of 277.31 g/mol and the molecular formula C₁₅H₁₉NO₄ [3]. It has recently gained attention as a beta-secretase 1 (BACE1) inhibitor, with in vitro validation supporting its potential role in Alzheimer's disease research [4].

Target engagement
BACE1 enzyme inhibition assay context; reported IC₅₀ in FRET format
Compound profile
Plant-derived tropane alkaloid; predicted ADMET screening compatibility
Analytical grade
Certified reference substance grade supports quantitative metabolomics
In silico data
200 ns MD stability benchmark aids docking protocol validation

Why Substitution Fails for Convolidine


Convolidine occupies a unique intersection of pharmacophores within the tropane alkaloid class. Substituting it with a close structural analog like Convolvine or Convolamine would lead to a fundamentally different pharmacological outcome due to a critical mechanistic divergence. While Convolamine acts as a positive allosteric modulator of the sigma-1 receptor (IC₅₀ = 289 nM) [1] and Convolvine functions as a non-selective muscarinic antagonist [2], Convolidine demonstrates direct, orthosteric inhibition of the BACE1 enzyme (IC₅₀ = 0.49 µM) [3]. This mechanistic specificity is essential for researchers investigating the amyloid cascade in Alzheimer's disease. Conversely, substituting Convolidine with a synthetic BACE1 inhibitor often introduces significant ADMET liabilities, including poor blood-brain barrier penetration and high efflux ratios, which have contributed to the failure of many clinical candidates. Convolidine, in contrast, exhibits a favorable in silico ADMET profile, including predicted high human intestinal absorption (97.57%) and compliance with Lipinski's Rule of Five [4].

! Tropane alkaloid analogs (e.g., Convolamine) target sigma-1 receptor, not BACE1; target divergence limits direct assay replacement.
! Synthetic BACE1 inhibitors may exhibit different ADMET liabilities; in silico predicted profile of Convolidine may not transfer to other chemotypes.
! Research grade purity (>98% HPLC) cannot substitute for a certified reference standard with assigned absolute purity.

Convolidine Differentiation Evidence


BACE1 Inhibition: Convolidine vs. Convolamine

Convolidine demonstrates potent and direct inhibition of BACE1, a key enzyme in the amyloidogenic pathway of Alzheimer's disease. In contrast, its structural analog Convolamine does not inhibit BACE1 directly but instead functions as a positive allosteric modulator of the sigma-1 receptor. This mechanistic difference is critical for studies focused on the amyloid cascade. The in vitro potency of Convolidine was validated using a FRET-based BACE1 activity assay [1]. The positive modulatory effect of Convolamine was determined in a radioligand binding assay using the reference agonist PRE-084 [2].

BACE1 Inhibition vs. Convolamine
Head-to-head
Convolidine IC₅₀: 0.49 µM (BACE1 inhibition); Convolamine IC₅₀: 0.289 µM (sigma-1 receptor modulation)
Direct BACE1 orthosteric target engagement confirmed; supports amyloid pathway assay design.
FRET assay vs. radioligand binding; target specialization verified.
Alzheimer's Disease BACE1 Inhibition Neuropharmacology

ADMET Profile: Convolidine vs. FR258900

A major challenge in BACE1 inhibitor development has been poor pharmacokinetic properties. In silico predictions indicate that Convolidine possesses a favorable ADMET profile compared to some synthetic BACE1 inhibitors. Convolidine is predicted to have high human intestinal absorption (97.57%) and no violations of Lipinski's Rule of Five [1]. In contrast, the dual BACE1/AChE inhibitor FR258900 is forecasted to have low gastrointestinal absorption and poor blood-brain barrier penetration, likely due to P-glycoprotein efflux [2].

ADMET Profile vs. FR258900
Cross-study
Convolidine: 97.57% predicted human intestinal absorption, 0 Lipinski violations; FR258900: low absorption predicted
In silico ADMET screening suggests tool compound suitability; avoids common PK pitfalls of synthetic leads.
Predictions via admetSAR 2.0; requires experimental validation.
ADMET Drug Discovery Pharmacokinetics In Silico Modeling

Reference Standard Purity: Phyproof® vs. Research Grade

For analytical and quality control applications requiring traceability and assigned absolute purity, the Phyproof® Reference Substance grade of Convolidine offers a distinct advantage. This grade is certified with an assay of ≥90.0% (HPLC) and the exact purity is documented on the certificate of analysis, accounting for chromatographic purity, water, residual solvents, and inorganic impurities . In contrast, standard research-grade Convolidine is typically offered at ≥98% purity (HPLC) but without the same level of certified absolute purity assignment or impurity profiling .

Reference Standard Purity
Source review
Phyproof® grade: assay ≥90.0% (HPLC) with absolute purity assignment; Research grade: >98% relative HPLC purity
Certified absolute purity essential for accurate quantification in metabolomics and QC.
Phyproof® includes water, solvent, inorganic impurity correction.
Analytical Chemistry Quality Control Reference Standards Phytochemistry

BACE1-Convolidine Stability: Molecular Dynamics Benchmark

The stability of the ligand-receptor complex is a crucial predictor of sustained target engagement. Molecular dynamics simulations demonstrated that the BACE1-Convolidine complex remained stable throughout an entire 200 ns simulation period [1]. This level of binding stability provides computational validation that complements the in vitro IC₅₀ value.

MD Binding Stability
Supporting evidence
BACE1-Convolidine complex stable throughout 200 ns simulation
Indicates durable binding mode; supports in vitro target engagement interpretation.
200 ns exceeds typical 100 ns BACE1 inhibitor benchmark.
Molecular Dynamics Computational Chemistry BACE1 Inhibition Binding Stability

Convolidine Application Scenarios


In Vitro BACE1 Assays for Alzheimer's

Use Convolidine as a positive control or tool compound in FRET-based or cell-based BACE1 activity assays. Its validated IC₅₀ of 0.49 µM provides a reliable benchmark for screening new BACE1 inhibitors or assessing the inhibitory activity of plant extracts and novel synthetic compounds [1]. Given the favorable drug-likeness profile (0 Lipinski violations, high predicted absorption), it can also serve as a scaffold for medicinal chemistry optimization aimed at improving BACE1 inhibitor pharmacokinetics [2].

Reference Standard for Plant Metabolomics

Employ the Phyproof® Reference Substance grade of Convolidine (≥90.0% absolute purity) as an external standard for the accurate quantification of Convolidine and related alkaloids in extracts from Convolvulus species (e.g., Shankhpushpi) using HPLC or LC-MS methodologies . This is essential for quality control in botanical supplement manufacturing and for comparative phytochemical research.

ADMET and MD Benchmarking in Drug Discovery

Utilize Convolidine as a model compound in computational drug discovery pipelines. Its well-characterized in silico ADMET profile (97.57% human intestinal absorption, 0 Lipinski violations) and the established 200 ns molecular dynamics simulation data for its BACE1 complex make it a useful benchmark for validating docking protocols, scoring functions, and MD simulation parameters in Alzheimer's disease drug discovery projects [3].

Comparative Pharmacology of Tropane Alkaloids

Incorporate Convolidine into panels of tropane alkaloids to study structure-activity relationships (SAR) and target selectivity. Given that Convolidine acts on BACE1, Convolamine on the sigma-1 receptor (IC₅₀ 289 nM), and Convolvine on muscarinic receptors, this set of structurally similar compounds enables research into how minor structural modifications within the tropane scaffold can lead to divergent and specific pharmacological mechanisms [4].

Application
Selection Property
Validation Focus
BACE1 enzyme assay studies
BACE1 inhibition assay context
FRET-based activity and orthosteric inhibition verification
Plant metabolomics quantification
Certified reference standard (absolute purity assigned)
Quantitative accuracy in HPLC/LC-MS methods
In silico ADMET and MD benchmarking
Pre-computed ADMET predictions and 200 ns MD trajectory
Docking and simulation protocol validation
Tropane alkaloid SAR panels
Target specificity (BACE1 vs. sigma-1/muscarinic)
Structure-activity relationship interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Convolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.